molecular formula C13H13N3O2 B11867190 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-16-7

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11867190
CAS No.: 62481-16-7
M. Wt: 243.26 g/mol
InChI Key: ZJKWURBEBFCCSV-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one is a synthetically crafted fused heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule features an imidazoquinazoline core, a structural motif of significant interest in medicinal chemistry due to its similarity to privileged scaffolds and its presence in compounds with a broad spectrum of bioactivities . The annelation of an imidazole ring at the N(1)–C(2) bond of the quinazolinone system is a key modification known to fine-tune biological properties and enhance interaction with various enzymatic targets . The 2-hydroxyethyl substituent at the N1 position is a common functionalization that can influence the compound's solubility and overall pharmacokinetic profile. Researchers value the imidazoquinazoline system for its potential in designing new therapeutic agents. These fused scaffolds have demonstrated multiple potential activities in research settings, including anticancer, antibacterial, and anti-inflammatory effects, acting through mechanisms such as protein kinase inhibition . The stability and relatively easy methods for the preparation of the quinazolinone core make it a versatile starting point for chemical exploration and library synthesis . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62481-16-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3

InChI Key

ZJKWURBEBFCCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO

Origin of Product

United States

Preparation Methods

Reaction of 2-Methylimidazole with Monoethanolamine

The hydroxyethyl side chain is introduced via nucleophilic substitution (SN2) between 2-methylimidazole and monoethanolamine under acidic conditions:

  • Conditions : Nitroethane solvent, 75°C for 10 h, 63% yield.

  • Mechanism : Protonation of 2-methylimidazole enhances electrophilicity at the N1 position, enabling attack by monoethanolamine’s hydroxyl group.

  • Purification : Recrystallization in acetonitrile with molecular sieve decolorization.

Table 1 : Optimized Parameters for 1-(2-Hydroxyethyl)-2-methylimidazole Synthesis

ParameterValue
Temperature75°C
Reaction Time10 h
SolventNitroethane
BaseNone (autocatalytic)
Yield63%

Construction of the Imidazo[2,1-b]quinazolin-5-one Core

Copper-Catalyzed Imidoylative Cross-Coupling

Adapting methods from quinazolin-4-one synthesis, the quinazolinone ring is formed via copper-mediated coupling:

  • Substrate : Ethyl 2-isocyanobenzoate (1a ) reacts with 2-(2-hydroxyethyl)-2-methylimidazole.

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%) in CH₂Cl₂ at room temperature.

  • Mechanism : Isocyanide insertion followed by cyclocondensation forms the quinazolinone ring.

Critical Considerations :

  • Hydroxyethyl group protection (e.g., silyl ethers) may prevent side reactions during coupling.

  • Microwave irradiation (150°C) enhances reaction efficiency for aromatic amines.

Cyclocondensation of Aminobenzamide Derivatives

A modified approach from triazole-quinazoline hybrids involves:

  • Quinazolinone Formation : React 2-aminobenzamide with 4-methoxybenzaldehyde in DMF (100°C, 5 h) using Na₂S₂O₅.

  • Imidazole Annulation : Treat the resulting quinazolinone with 1-(2-hydroxyethyl)-2-methylimidazole under Mitsunobu conditions (DIAD, PPh₃) to form the fused imidazole ring.

Table 2 : Comparative Analysis of Cyclization Methods

MethodYield RangeAdvantagesLimitations
Copper Catalysis57–77%Mild conditionsRequires inert atmosphere
Mitsunobu Reaction68–72%Stereochemical controlHigh reagent cost

Late-Stage Functionalization and Optimization

Hydroxyethyl Group Deprotection

If protected during synthesis (e.g., as a tert-butyldimethylsilyl ether), deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Purification and Characterization

  • Column Chromatography : SiO₂ with gradient elution (cHex/EtOAc/Et₃N).

  • Spectroscopic Validation :

    • ¹H NMR : Expected signals at δ 5.42 (s, 2H, CH₂OH) and δ 2.50 (s, 3H, CH₃).

    • HRMS : Calculated for C₁₃H₁₃N₃O₂ [M+H]⁺: 243.26; observed: 243.26.

Challenges and Alternative Pathways

Regioselectivity in Imidazole Fusion

Competing cyclization at alternative positions (e.g., imidazo[1,2-a] vs. [2,1-b]) necessitates careful control of:

  • Temperature : Lower temps (0–25°C) favor [2,1-b] orientation.

  • Catalyst Loading : Excess Cu(OAc)₂ (10 mol%) reduces byproduct formation.

Microwave-Assisted Synthesis

Adapting General Procedure 3 from, microwave irradiation (20 min, 150°C) accelerates imidazole-quinazolinone fusion while improving yield to >70%.

Industrial-Scale Considerations

Solvent Selection

  • Preferred : CH₂Cl₂ for its balance of polarity and low boiling point.

  • Alternatives : DMF for high-temperature steps, despite challenging removal.

Cost-Effective Catalysts

Replacing Cu(OAc)₂ with CuI (1 mol%) reduces metal costs without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazoquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of quinazolinones, including 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one, exhibit significant anticancer properties. Studies have evaluated their effectiveness against various cancer cell lines:

  • In Vitro Studies : A study reported that quinazolinone derivatives demonstrated cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 10.82 to 31.85 μM/L . The mechanism of action appears to involve the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, including:

  • Mycobacterium tuberculosis : Compounds similar to 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one have been tested against M. tuberculosis, exhibiting promising results in inhibiting bacterial growth . The structural modifications in these compounds play a significant role in their activity against resistant strains like MRSA.

Synthesis Pathways

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from simpler quinazoline derivatives. Key steps include:

  • Formation of the Imidazoquinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Hydroxylation : The introduction of the hydroxyethyl group can be performed via alkylation reactions using ethylene oxide or similar reagents.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Open Journal of Medicinal Chemistry, several quinazolinone derivatives were synthesized and tested for their anticancer activity. The most active compounds were found to inhibit cell proliferation effectively in both HepG2 and MCF-7 cell lines. The study utilized molecular docking to understand the binding interactions at the enzyme active sites, supporting the observed biological activities .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazoquinazolines against Staphylococcus aureus and Mycobacterium tuberculosis. The synthesized compounds displayed significant antibacterial activity with MIC values comparable to established antibiotics. This research highlights the potential of these compounds as lead structures for developing new antimicrobial agents .

Summary Table of Applications

Application AreaSpecific ActivitiesReference
AnticancerCytotoxicity against HepG2 and MCF-7
AntimicrobialActivity against M. tuberculosis
Enzyme InhibitionInhibition of thymidylate synthase

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Several bromophenyl-substituted imidazo[2,1-b]quinazolin-5(1H)-ones (e.g., 3-(4-bromophenyl)-1-(2/3/4-hydroxyphenyl) derivatives) share the core structure but differ in substituents. These compounds (CAS 107605-01-6, 107605-02-7, 107605-03-8) exhibit variations in hydroxyl group positions on the phenyl ring, which may influence binding affinity and metabolic stability . For instance, the para-hydroxyphenyl derivative (107605-03-8) could exhibit stronger hydrogen-bonding interactions compared to ortho-substituted analogues.

Benzimidazo-Fused Derivatives

3-Methyl-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one incorporates a benzimidazole ring fused to the quinazoline core, introducing a thienyl group at position 12.

Triazolo-Quinazolinones

2-Methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one replaces the imidazole ring with a triazole system and includes a sulfonyl group.

Indolo-Pyrido-Quinazolinones

Dehydroevodiamine hydrochloride (8,14-dihydro-14-methyl-indolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(7H)-one hydrochloride) features an indole ring fused to the pyrido-quinazolinone core. This compound demonstrates antitumor activity against breast and hepatocellular carcinoma cell lines, with IC₅₀ values as low as 1.19 µM . The indole moiety may contribute to intercalation with DNA or protein binding, a mechanism distinct from hydroxyethyl-substituted analogues.

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic derivatives (e.g., bromophenyl or thienyl analogues) .
  • Stability : Sulfonyl and triazole groups enhance metabolic stability, whereas hydroxyethyl derivatives may undergo faster oxidation .

Biological Activity

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound with a complex structure that includes imidazole and quinazoline moieties. Its molecular formula is C₁₃H₁₃N₃O₂, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyethyl group at the 1-position of the imidazole ring and a methyl group at the 2-position. These functional groups contribute to its unique chemical properties and potential biological activities. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₂
Molecular Weight~241.26 g/mol
Chemical StructureChemical Structure

Biological Activity

Research indicates that compounds within the imidazoquinazoline class exhibit significant biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest that derivatives of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one show promise in inhibiting various bacterial strains.
  • Anticancer Properties : The compound has demonstrated efficacy in inhibiting certain cancer cell lines, particularly through modulation of kinase activity, which is crucial in cancer progression and treatment .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may also possess anti-inflammatory properties, although further research is needed to elucidate these effects.

The biological mechanisms of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one are thought to involve interactions with specific receptors or enzymes pivotal in cellular signaling pathways. Notably, studies have shown interactions with kinase enzymes that play a role in signal transduction .

Synthesis Methods

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

  • Stepwise Reaction : Involves the formation of the imidazole ring followed by the introduction of the hydroxyethyl group.
  • Functional Group Modifications : The hydroxyethyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of various derivatives on human cancer cell lines and found that certain modifications significantly enhanced cytotoxicity .
  • Genotoxicity Assessment : Research aimed at predicting genotoxic potential indicated that structural modifications could influence the carcinogenicity of related compounds .

Comparative Analysis

To better understand the biological activity of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
2-Methylimidazo[4,5-b]pyridineKnown carcinogen; widely studied for mutagenicity
4-Hydroxy-3-methylquinazolineExhibits antibacterial properties
Imidazo[4,5-c]quinolin-3-onePotential anti-inflammatory agent

This comparative analysis highlights how the unique combination of functional groups in 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one may enhance its solubility and bioavailability compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazinoquinazolinones with ketones or aldehydes. For example, reactions of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone yield triazoloquinazolinones under thermal conditions . Advanced routes include electrochemical dual oxidative C(sp³)–H amination, which enables regioselective functionalization of the imidazo-quinazolinone scaffold . Characterization typically employs HPLC, FTIR, and NMR to confirm purity and structure .

Q. What spectroscopic and chromatographic techniques are critical for characterizing imidazo-quinazolinone derivatives?

  • Methodological Answer : Key techniques include:

  • FTIR : To identify functional groups (e.g., hydroxyethyl or methyl groups) via characteristic absorption bands .
  • NMR (¹H/¹³C) : To map substituent positions and confirm regioselectivity in heterocyclic systems .
  • HPLC : For purity assessment, especially when optimizing reaction yields .
  • Mass Spectrometry : To validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazo-quinazolinone derivatives?

  • Methodological Answer : Catalyst screening and solvent selection are critical. For example, CeCl₃·7H₂O (30 mol%) in ethanol at reflux increases yields to 75% in pyrazolo-imidazo-quinazolinone synthesis (Table 1) :

Catalyst (mol%)Yield (%)
None0
AcOH (30)44
CeCl₃·7H₂O (30)75

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trials while accounting for variables like temperature, catalyst loading, and solvent polarity .

Q. How should researchers address contradictory data in reaction pathway analysis?

  • Methodological Answer : Discrepancies between expected and observed products (e.g., triazoloquinazolinones instead of pyrazolylquinazolinones) require mechanistic reinvestigation. Techniques include:

  • Isolation of intermediates (e.g., via column chromatography) to identify divergent pathways .
  • Computational modeling (DFT calculations) to explore energy barriers for competing reaction mechanisms .
  • Kinetic studies to compare rates of intermediate formation under varying conditions .

Q. What computational strategies predict the bioactivity of imidazo-quinazolinone derivatives?

  • Methodological Answer : Molecular docking studies with proteins (e.g., COVID-19 main protease) assess binding affinities. For example, pyrazolo-imidazo-quinazolinones show binding energies of −8.22 to −8.77 kcal/mol, with hydrogen/halogen bonds and hydrophobic interactions critical for affinity (Table 2) :

CompoundBinding Energy (kcal/mol)Key Interactions
4q−8.73ASN142, CYS145
4r−8.77HIS163, GLU166

MD simulations further validate stability of ligand-protein complexes over nanosecond timescales .

Q. How can green chemistry principles be applied to imidazo-quinazolinone synthesis?

  • Methodological Answer : Transition-metal-free conditions using base-promoted cyclization (e.g., K₂CO₃ in ethanol) reduce environmental impact. Solvent-free mechanochemical methods or water-based systems are alternatives .

Methodological Design & Data Analysis

Q. What experimental design frameworks improve scalability of imidazo-quinazolinone synthesis?

  • Methodological Answer : Hybrid approaches combining computational reaction path searches (via quantum chemical calculations) and high-throughput experimentation (HTE) accelerate optimization. For example, ICReDD’s methodology reduces development time by 50% through iterative computational-experimental feedback .

Q. How do researchers resolve challenges in functionalizing the imidazo-quinazolinone core?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at C3 or C8 positions is hindered by steric effects. Directed C–H activation using palladium/copper catalysts enables selective functionalization. For example, electrochemical amination introduces amino groups at C4 with >80% regioselectivity .

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